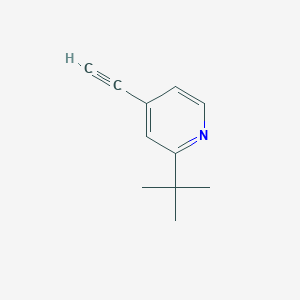

2-(tert-Butyl)-4-ethynylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13N |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-tert-butyl-4-ethynylpyridine |

InChI |

InChI=1S/C11H13N/c1-5-9-6-7-12-10(8-9)11(2,3)4/h1,6-8H,2-4H3 |

InChI Key |

FRYRMBKEINOTRT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=C1)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butyl 4 Ethynylpyridine and Its Derivatives

Strategies for Installing the tert-Butyl Group onto Pyridine (B92270) Scaffolds

The introduction of a bulky tert-butyl group onto a pyridine ring can be achieved through several synthetic approaches. One common method involves the use of organometallic reagents. For instance, treating a pyridine derivative with an excess of tert-butyl lithium can lead to the formation of 2,6-di-tert-butyl-4-methylpyridine (B104953) in a 44% yield. orgsyn.org Another approach utilizes Friedel-Crafts alkylation under basic conditions, which has been made possible by the use of hindered bases. orgsyn.org

Recent advancements have demonstrated regiodivergent alkylation of pyridines, allowing for the selective installation of alkyl groups at either the C2 or C4 position. acs.org This method's selectivity is influenced by the aggregation state of the alkyllithium reagent, with less sterically hindered reagents favoring C4-alkylation and bulkier ones directing towards C2-alkylation. acs.org This provides a versatile tool for synthesizing diversely substituted pyridines. acs.org

Ethynylation Techniques for Pyridine Systems

The introduction of an ethynyl (B1212043) group onto a pyridine ring is a crucial step in the synthesis of the target compound. A well-established method is the Sonogashira cross-coupling reaction, which involves the palladium-catalyzed reaction of a halogenated pyridine with a terminal alkyne. uni-rostock.de This reaction is highly efficient for forming C(sp²)-C(sp) bonds. uni-rostock.de

Another notable technique is the Reissert-Henze type reaction. This method allows for the selective ethynylation of pyridines at the 2-position by reacting an N-acyloxypyridinium salt with a silver acetylide. researchgate.netnii.ac.jp The reaction proceeds through a 1,2-dihydropyridine intermediate followed by the elimination of benzoic acid. nii.ac.jp It has been observed that electron-withdrawing substituents on the pyridine ring can increase the yield of the ethynylated product. nii.ac.jp

Direct C-H functionalization has also emerged as a powerful tool for introducing alkynyl groups into heterocyclic systems, offering a more atom-economical approach. researchgate.net

Convergent and Divergent Synthetic Routes to 2-(tert-Butyl)-4-ethynylpyridine

The synthesis of complex molecules like this compound can be approached through either convergent or divergent strategies.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final steps. For this compound, this could involve synthesizing a 2-tert-butylpyridine (B1266198) fragment and a 4-ethynylpyridine (B1298661) precursor separately, followed by a coupling reaction. This approach is often efficient as it allows for the parallel construction of different parts of the molecule. thieme-connect.com

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of related compounds. For example, a pre-functionalized pyridine core, such as 2-tert-butyl-4-halopyridine, could serve as a starting point. This intermediate could then undergo various reactions, including ethynylation, to produce a library of derivatives. This strategy is particularly useful for creating a range of analogs for structure-activity relationship studies. thieme-connect.com

Palladium-Catalyzed Cross-Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and play a pivotal role in the construction of this compound. The Sonogashira reaction is a prime example, enabling the direct coupling of a halogenated pyridine with a terminal alkyne. uni-rostock.deresearchgate.net This reaction typically utilizes a palladium(0) catalyst in the presence of a copper(I) co-catalyst and a base. uni-rostock.de

The catalytic cycle of the Sonogashira reaction involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the copper acetylide, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. uni-rostock.de

Recent developments have also focused on the direct arylation of weakly acidic C-H bonds, offering an alternative to traditional cross-coupling methods that require pre-functionalized starting materials. nih.gov

Considerations for Scalable Synthesis of this compound Analogs

The transition from laboratory-scale synthesis to large-scale production of this compound analogs requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Key considerations for scalable synthesis include:

Reagent Cost and Availability: Utilizing inexpensive and readily available starting materials and reagents is essential for economic viability. beilstein-journals.orgnih.gov

Purification Methods: Tedious purification methods, such as column chromatography, can be a bottleneck in large-scale production. Developing processes that yield products with high purity directly from the reaction or through simple crystallization is highly desirable. beilstein-journals.orgresearchgate.net

Reaction Conditions: Optimizing reaction conditions to avoid harsh reagents, extreme temperatures, or high pressures can improve safety and reduce operational costs.

Fundamental Chemical Reactivity and Mechanistic Investigations of 2 Tert Butyl 4 Ethynylpyridine

Reactivity of the Ethynyl (B1212043) Group: Electrophilic and Nucleophilic Additions

The ethynyl group (–C≡CH) is the primary site of reactivity in 2-(tert-butyl)-4-ethynylpyridine, participating in both electrophilic and nucleophilic addition reactions. The electron-withdrawing nature of the pyridine (B92270) ring, particularly when the nitrogen is protonated or coordinated to a Lewis acid, enhances the electrophilicity of the alkyne. This makes the triple bond more susceptible to attack by nucleophiles. nih.govacs.org

Conversely, the pyridine ring deactivates the alkyne towards typical electrophilic addition reactions that are common for electron-rich alkynes. libretexts.org The reaction of the ethynyl group is often facilitated by the initial interaction of a reagent with the basic pyridine nitrogen.

Table 1: General Reactivity of the Ethynyl Group

| Reaction Type | Influence of Pyridine Ring | General Outcome |

|---|---|---|

| Nucleophilic Addition | Increases electrophilicity of the alkyne, especially upon protonation. nih.govacs.org | Facilitates the addition of nucleophiles across the triple bond. |

| Electrophilic Addition | Decreases the electron density of the alkyne, deactivating it towards electrophiles. libretexts.org | Generally less reactive than simple alkynes. |

Pyridine Nitrogen Basicity and Coordination Properties in Reaction Pathways

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, rendering it basic (pKa of pyridine's conjugate acid is ~5.2) and capable of acting as a Lewis base. libretexts.orgstackexchange.com This basicity is a critical factor in many reactions of this compound.

In the presence of acids, the pyridine nitrogen is readily protonated to form a pyridinium (B92312) salt. nih.govacs.org This protonation significantly increases the electron-withdrawing effect of the pyridine ring, which in turn enhances the electrophilicity of the ethynyl group at the 4-position. This activation makes the alkyne more susceptible to nucleophilic attack. nih.govacs.org For instance, in hydrohalogenation reactions, the formation of the pyridinium salt is a crucial initial step that facilitates the subsequent addition of the halide anion to the ethynyl group. nih.govacs.org

Furthermore, the pyridine nitrogen can coordinate to metal centers, a property extensively used in catalysis. rsc.orgkaust.edu.sa This coordination can influence the electronic properties and reactivity of the entire molecule, including the ethynyl moiety.

Steric Hindrance Effects of the tert-Butyl Group on Reaction Selectivity and Rate

The tert-butyl group at the 2-position is a bulky substituent that exerts significant steric hindrance. fiveable.melibretexts.org This steric bulk can influence the rate and selectivity of reactions by impeding the approach of reagents to the adjacent pyridine nitrogen and, to a lesser extent, the ethynyl group.

While alkyl groups are generally electron-donating and would be expected to increase the basicity of the pyridine nitrogen, the severe steric hindrance from the tert-butyl group can make the lone pair on the nitrogen less accessible for protonation or coordination. stackexchange.com This effect can sometimes override the electronic effect, leading to a decrease in observed basicity or reaction rate compared to less hindered pyridines. stackexchange.com For example, 2,6-di-tert-butylpyridine (B51100) is a weaker base than pyridine due to the steric shielding of the nitrogen atom. stackexchange.com

In the context of this compound, the tert-butyl group can direct the outcome of reactions by favoring pathways that minimize steric interactions. For instance, in reactions involving coordination to the pyridine nitrogen, the bulky tert-butyl group can influence the geometry of the resulting metal complex. acs.org

Hydrohalogenation Reactions of Ethynylpyridines

The hydrohalogenation of ethynylpyridines, including derivatives like this compound, proceeds through a mechanism that highlights the role of the pyridine nitrogen. Unlike typical alkyne hydrohalogenation which often requires metal catalysts to proceed efficiently and avoid double addition, ethynylpyridines can react with hydrohalic acids directly. nih.govacs.orgacs.org

The reaction is initiated by the protonation of the basic pyridine nitrogen by the hydrohalic acid (HX), forming a pyridinium halide salt. nih.govacs.org This salt formation enhances the electrophilicity of the ethynyl group, and the spatially proximate halide counter-anion then attacks the activated triple bond in a nucleophilic addition. nih.govacs.org This "pseudo-intramolecular" process can lead to high yields of the corresponding vinyl halide. researchgate.net

Studies on 2-ethynylpyridine (B158538) have shown that this method is effective for hydrochlorination, hydrobromination, and hydroiodination. nih.govacs.org While 3-ethynylpyridine (B57287) is unreactive under these conditions, 4-ethynylpyridine (B1298661) undergoes hydrochlorination, albeit less efficiently than the 2-isomer, demonstrating the importance of the relative positions of the nitrogen and the ethynyl group. acs.org

Table 2: Hydrohalogenation of Ethynylpyridines

| Substrate | Reagent | Key Mechanistic Step | Product |

|---|---|---|---|

| 2-Ethynylpyridine | HCl, HBr, HI | Formation of pyridinium salt, followed by nucleophilic attack of the halide. nih.govacs.org | 2-(2-Haloethenyl)pyridine |

Cycloaddition Reactions (e.g., Azide-Alkyne Cycloaddition) Involving the Ethynyl Moiety

The ethynyl group of this compound is an excellent participant in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition of azides and alkynes to form triazoles. csic.escore.ac.uk This reaction can be catalyzed by copper(I) or ruthenium, leading to different regioisomers.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-disubstituted 1,2,3-triazoles, while the ruthenium-catalyzed version (RuAAC) often produces the 1,5-disubstituted isomer. csic.escore.ac.ukacs.org The electronic nature of the alkyne can influence the reaction's efficiency. Functionalized alkynes like 2-ethynylpyridine have been shown to be efficiently transformed into the corresponding triazole derivatives. csic.es

The presence of the pyridine nitrogen can also play a role. In some catalytic systems, the nitrogen atom can coordinate to the metal catalyst, potentially influencing the reaction rate and selectivity. However, in other cases, particularly with ruthenium catalysts, the coordination of a pyridine nitrogen ortho to the alkyne group can inhibit the reaction. For 4-ethynylpyridine derivatives, this inhibitory effect is less of a concern. The steric bulk of the tert-butyl group might also influence the approach of the azide (B81097) and the catalyst, potentially affecting the reaction rate. acs.org

Table 3: Azide-Alkyne Cycloaddition of Ethynylpyridines

| Reaction Type | Catalyst | Typical Product | Comments |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | 1,4-Disubstituted 1,2,3-triazole. csic.esacs.org | Functionalized alkynes like 2-ethynylpyridine are efficient substrates. csic.es |

Coordination Chemistry and Ligand Design Principles of 2 Tert Butyl 4 Ethynylpyridine

Monodentate and Multidentate Coordination Modes of the Pyridine (B92270) and Ethynyl (B1212043) Ligands

The versatility of 2-(tert-butyl)-4-ethynylpyridine as a ligand stems from the distinct yet complementary coordination capabilities of its two key functional groups: the pyridine ring and the ethynyl moiety. The pyridine nitrogen, with its readily available lone pair of electrons, primarily functions as a strong σ-donor, facilitating monodentate coordination to a metal center. This is a classic and well-understood interaction in coordination chemistry.

Conversely, the ethynyl group (–C≡CH) offers more complex and varied coordination possibilities. The terminal alkyne can undergo deprotonation to form a terminal acetylide, which then acts as a potent σ-donor. Furthermore, the π-system of the carbon-carbon triple bond can engage in coordination with a metal center, a mode of bonding that is particularly significant in organometallic chemistry. This dual potential for σ- and π-bonding allows the ethynyl group to act as a bridging ligand, connecting two or more metal centers. This bridging can occur through a σ-bond from the acetylide to one metal and a π-interaction with another, or through various other bridging modes. The combination of the pyridine and ethynyl functionalities within a single molecular framework thus enables the construction of polynuclear complexes and coordination polymers with precisely controlled architectures and properties.

Formation of Transition Metal Complexes with this compound

The dual coordinating sites of this compound have been exploited to synthesize a range of transition metal complexes. The formation of these complexes is highly dependent on the reaction conditions, including the metal precursor, solvent, and stoichiometry. For instance, in the presence of a suitable base, the terminal alkyne can be deprotonated, leading to the formation of metal acetylide complexes.

Research has demonstrated the ability of this ligand to form both mononuclear and polynuclear structures. In mononuclear complexes, the ligand typically coordinates through the pyridine nitrogen. However, the deprotonated ethynyl group can readily bridge metal centers, leading to the assembly of dinuclear, oligomeric, or polymeric structures. The steric bulk of the tert-butyl group plays a crucial role in directing the assembly of these supramolecular structures, often favoring the formation of discrete polynuclear species over extended polymers.

Influence of the tert-Butyl Group on Metal Coordination Geometry and Stability

The tert-butyl group located at the 2-position of the pyridine ring exerts a profound steric influence on the coordination environment of the metal center. This bulky substituent can sterically hinder the approach of other ligands or solvent molecules, thereby influencing the coordination number and geometry of the resulting complex. This steric shielding often leads to the formation of complexes with lower coordination numbers than would be observed with less sterically demanding ligands.

This steric hindrance also contributes significantly to the kinetic stability of the metal complexes. By protecting the metal center, the tert-butyl group can slow down or prevent ligand exchange and other decomposition pathways. This "steric protection" is a key principle in the design of stable and robust coordination compounds. The presence of the bulky group can also lead to distortions in the coordination geometry, which in turn can fine-tune the electronic and photophysical properties of the complex.

Design of Functionalized Ligands Incorporating the this compound Framework

The this compound scaffold is a valuable platform for the design of more elaborate and functionalized ligands. The terminal ethynyl group is particularly amenable to a wide array of chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. This synthetic versatility allows for the facile introduction of a diverse range of functional moieties.

By appending different organic groups to the ethynyl terminus, ligands with tailored properties can be systematically developed. For example, the incorporation of chromophoric units can lead to new luminescent materials, while the attachment of redox-active groups can generate complexes with interesting electrochemical behavior. This modular approach enables the rational design of ligands for specific applications in areas such as molecular electronics, sensing, and catalysis.

Dicopper(I) and Platinum(II) Complexation Studies with Ethynylpyridine Derivatives

Ethynylpyridine derivatives, including this compound, have been extensively investigated in the context of dicopper(I) and platinum(II) complexation due to the promising applications of these complexes in materials science and catalysis.

In dicopper(I) systems, ethynylpyridine ligands often act as bridging units, with the pyridine nitrogen coordinating to one copper(I) ion and the acetylide moiety binding to a second. This arrangement can result in the formation of discrete dinuclear macrocycles or extended coordination polymers. The photophysical properties, particularly the luminescence, of these copper(I) complexes are of significant interest and can be tuned by modifying the ligand structure.

Supramolecular Chemistry and Self Assembly of 2 Tert Butyl 4 Ethynylpyridine Architectures

Directed Assembly of Metallacycles (e.g., Molecular Loops and Squares)

The directional-bonding approach, a cornerstone of supramolecular synthesis, has been effectively utilized to construct discrete, well-defined metallacycles such as molecular loops and squares. In this strategy, the defined coordination geometry of a metal center is combined with the specific angles of a rigid organic ligand to direct the assembly of a predictable final structure. While direct examples employing 2-(tert-butyl)-4-ethynylpyridine are not extensively documented, the behavior of analogous ethynylpyridine and tert-butyl-substituted pyridyl ligands provides significant insight into its potential.

The formation of molecular squares typically involves the reaction of a linear ditopic ligand with a metal acceptor that provides a 90° angle. For instance, the self-assembly of 4,4'-bipyridine (B149096) with a cis-protected palladium(II) complex yields a molecular square. nih.gov It is conceivable that a molecule like this compound, upon appropriate functionalization to create a linear ditopic ligand, could participate in similar [2+2] or [4+4] self-assembly processes to form molecular squares. The bulky tert-butyl group would likely influence the solubility and packing of the resulting metallacycle.

Molecular loops can be assembled from ligands that possess a flexible or curved geometry. Research by Hupp and Nguyen has demonstrated the synthesis of molecular loops from the reaction of cis-(PEt3)2Pt(OTf)2 with bis(4-pyridyl)-functionalized free-base salen-type ligands. northwestern.edu Interestingly, the metalation of the salen ligand within the loop can induce a structural transformation to a molecular square. northwestern.edu This highlights the potential for creating dynamic supramolecular systems where the structure can be controlled by external stimuli.

The table below summarizes representative examples of metallacycles formed from ligands analogous to this compound, illustrating the general principles of their assembly.

| Metallacycle Type | Metal Precursor | Ligand Type | Resulting Structure | Reference |

| Molecular Square | Pd(II) complex | 4,4'-Bipyridine | [Pd(4,4'-bipyridine)]4 | nih.gov |

| Molecular Loop | cis-(PEt3)2Pt(OTf)2 | Bis(4-pyridyl)-functionalized salen | Dinuclear platinum loop | northwestern.edu |

| Molecular Triangle | [Pt(bu2bpy)(OTf)2] | N-(4-pyridinyl)isonicotinamide | [Pt3(bu2bpy)3(μ-L)3]6+ | nih.gov |

This table presents data for analogous compounds to illustrate the principles of metallacycle formation.

Design and Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are extended crystalline structures formed by the coordination of metal ions or clusters with organic linkers. d-nb.info The properties of these materials, such as porosity, stability, and functionality, are dictated by the geometry of the metal-ligand coordination and the nature of the organic linker. The rigid and directional nature of this compound makes it an attractive candidate for the construction of novel MOFs and CPs.

While specific MOFs constructed from this compound are not yet prevalent in the literature, the use of related pyridine-based ligands is widespread. For example, pyridine-2,3-dicarboxylic acid and 1,3-bis(4-pyridyl)propane have been used to synthesize a variety of MOFs with interesting gas sorption and catalytic properties. d-nb.info A review on catalytically active MOFs highlights the use of a pyridine-derivatized Katsuki-Jacobsen catalyst as a pillar in a robust square-grid framework, demonstrating the potential for incorporating functional pyridine-based ligands into these materials. northwestern.edu

The tert-butyl group in this compound can play a crucial role in the design of MOFs. It can influence the framework topology by introducing steric hindrance, potentially leading to larger pore sizes or preventing interpenetration of the network. Furthermore, the hydrophobic nature of the tert-butyl groups can modify the chemical environment within the pores, affecting the material's affinity for certain guest molecules. For instance, a porous copper(II) MOF functionalized with 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine has been synthesized and its capacity for drug delivery investigated. rsc.org

The following table provides examples of MOFs and CPs constructed from related pyridine-containing linkers, showcasing the diversity of structures that can be achieved.

| MOF/CP Name | Metal Ion | Organic Linker | Key Structural Feature | Reference |

| MOF-5 | Zn(II) | Benzene-1,4-dicarboxylate | Cubic framework with high porosity | northwestern.edu |

| [Cu(npd)(N3ttb)] | Cu(II) | 5-nitroisophthalic acid & 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine | Porous framework for drug delivery | rsc.org |

| IRMOF-77 | Zn(II) | NHC-PdI2(py) functionalized linker | Isoreticular to MOF-5 with functionalized pores | berkeley.edu |

This table presents data for analogous compounds to illustrate the principles of MOF and CP construction.

Role of Non-Covalent Interactions (e.g., π-stacking, hydrogen bonding) in Supramolecular Assemblies

While coordination bonds provide the primary framework for supramolecular architectures, non-covalent interactions play a critical role in their stability, structure, and function. Interactions such as π-π stacking, hydrogen bonding, and van der Waals forces are instrumental in dictating the final three-dimensional arrangement of the assembled molecules.

In the context of assemblies formed from this compound, the aromatic pyridine (B92270) ring and the ethynyl (B1212043) group are capable of participating in π-π stacking interactions. These interactions are particularly significant in the solid-state packing of metallacycles and in the stabilization of the layers or pillars within MOFs. For instance, the crystal structure of a new copper(II) metal complex with a 4-tert-butyl-pyridinium cation revealed the importance of C-H···π interactions in stabilizing the crystal packing and forming a three-dimensional network. semanticscholar.org

The interplay of these non-covalent forces is complex and can lead to the formation of intricate and often unexpected structures. The bulky tert-butyl group, while primarily considered for its steric influence, also contributes to van der Waals interactions, further stabilizing the supramolecular edifice.

Self-Assembled Cage Structures and Higher-Order Ensembles

Beyond simple two-dimensional metallacycles, the principles of self-assembly can be extended to construct more complex, three-dimensional architectures such as molecular cages and other higher-order ensembles. These structures often possess well-defined internal cavities that can encapsulate guest molecules, leading to applications in molecular recognition, catalysis, and drug delivery.

The formation of a trigonal bipyramidal supramolecular cage from a rhodium complex of 4-ethynylpyridine (B1298661) provides a compelling precedent for the potential of this compound in this area. researchgate.net In this example, a facial octahedral rhodium complex bearing three 4-ethynylpyridine ligands was condensed with a square planar platinum complex to form the self-assembled cage. researchgate.net The steric bulk of the tert-butyl group in this compound could be exploited to create larger and more shape-persistent cavities in similar cage structures.

The synthesis of a nanoscopic {Pd12{Cr7Ni-Py2}24} cage, where the key component contains two pyridine groups attached to an inorganic nanocluster, further illustrates the power of coordination-driven self-assembly in creating massive and complex structures. acs.org While this example uses 4-ethynylpyridine, it underscores the potential for functionalized pyridine ligands to act as building blocks for such elaborate ensembles.

The design of these complex architectures requires careful consideration of ligand geometry, metal coordination preference, and the subtle balance of enthalpic and entropic factors. The unique combination of a bulky tert-butyl group and a rigid ethynyl-pyridine unit in this compound offers exciting opportunities for the rational design and construction of novel cage-like structures and other sophisticated supramolecular systems.

Catalytic Applications of 2 Tert Butyl 4 Ethynylpyridine and Its Derivatives

Ligand Role in Asymmetric Catalysis

Pyridine-containing ligands are fundamental in asymmetric catalysis. The development of chiral ligands that can effectively transfer stereochemical information to a catalytic center is a primary focus in the synthesis of enantiomerically pure compounds. researchgate.net Derivatives of 2-(tert-butyl)-4-ethynylpyridine are being explored for their potential in this field. The combination of the coordinating pyridine (B92270) nitrogen and the customizable ethynyl (B1212043) group allows for the construction of diverse chiral environments around a metal center.

A notable class of ligands used in asymmetric catalysis are pyridinooxazolines (PyOx). beilstein-journals.orgnih.gov For instance, the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand has been successfully used in the catalytic asymmetric conjugate addition of arylboronic acids to cyclic enones. beilstein-journals.orgnih.gov This reaction is robust, tolerant to water, and produces cyclic ketones with β-benzylic quaternary stereocenters in high yields and enantioselectivities. beilstein-journals.org The synthesis of such ligands can be challenging, but optimized routes have been developed starting from readily available materials like picolinic acid. nih.gov

Another example highlights the use of a trifluoromethyl-substituted pyridine-oxazoline ligand, (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, in the highly active and enantioselective addition of arylboronic acids to cyclic N-sulfonylketimines. semanticscholar.org The electronic properties of these ligands are crucial for their effectiveness, and electron-poor ligands often show enhanced reactivity. semanticscholar.org The immobilization of such ligands on solid supports offers the advantage of catalyst recovery and reuse, making the process more sustainable. semanticscholar.org

Table 1: Examples of Asymmetric Reactions Catalyzed by Pyridine-Based Ligands

| Ligand | Reaction Type | Catalyst System | Achieved Enantioselectivity | Reference |

|---|---|---|---|---|

| (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) | Conjugate addition of arylboronic acids to cyclic enones | Not specified | High | beilstein-journals.orgnih.gov |

| (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole | Addition of arylboronic acids to cyclic N-sulfonylketimines | Palladium(II) trifluoroacetate (B77799) complex | High | semanticscholar.org |

| Chiral Triazole Ligand | Asymmetric 1,4-addition of arylboronic acid | Not specified | Enantiodivergent | beilstein-journals.org |

| (S)-BINAP | Hydrogenation of 2-arylacrylic acids | [RuCl2-(S)-BINAP]2.NEt3 | High | researchgate.net |

Application in Metal-Catalyzed Organic Transformations (e.g., Cross-Coupling Reactions)

The ethynyl group in this compound is a key functional handle for its application in metal-catalyzed organic transformations, particularly in cross-coupling reactions. These reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com

The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a prime example. researchgate.netuni-rostock.de This reaction is instrumental in synthesizing conjugated alkynes, which are important building blocks in various fields, including materials science and natural product synthesis. researchgate.net The use of palladium catalysts, often in combination with a copper co-catalyst, is common for this transformation. researchgate.netnih.gov However, the development of copper-free Sonogashira reactions is an active area of research to avoid issues like homocoupling of the alkyne. nih.gov

Derivatives of this compound can be readily employed in these reactions. For instance, the Sonogashira coupling of 3-bromo-2-((4-(tert-butyl)phenyl)ethynyl)pyridine has been reported. uni-rostock.de Furthermore, the hydrohalogenation of ethynylpyridines has been studied, demonstrating the reactivity of the ethynyl group and its potential for further functionalization. acs.org

The Suzuki-Miyaura cross-coupling is another cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an organohalide. uni-rostock.dethieme-connect.de Ligands play a crucial role in the efficiency of these reactions, and pyridine-based ligands have been successfully employed. thieme-connect.denih.gov

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | PdCl2(PPh3)2/CuI | Terminal alkynes and aryl/vinyl halides | Conjugated alkynes | researchgate.net |

| Copper-Free Sonogashira Coupling | [DTBNpP] Pd(crotyl)Cl | Aryl bromides and alkynes | C(sp)-C(sp2) coupled products | nih.gov |

| Suzuki-Miyaura Coupling | Pd(0) complex | Organoboron compounds and organohalides | Biaryls and other coupled products | uni-rostock.de |

| Nickel-Catalyzed Dimerization | NiBr2·3H2O/Mn | 2-chloropyridines | 2,2'-bipyridines | nih.gov |

Influence of Steric Bulk (tert-Butyl) on Catalytic Activity and Selectivity

The tert-butyl group is a common motif in organic chemistry used to introduce steric hindrance. torvergata.it In the context of catalysis, this steric bulk can have a profound impact on the activity and selectivity of a catalyst. The presence of a bulky substituent near the coordinating nitrogen atom of the pyridine ring can influence the coordination geometry of the metal center, the stability of the catalytic complex, and the accessibility of the active site to substrates. nih.gov

In asymmetric catalysis, the steric hindrance of the tert-butyl group can play a crucial role in creating a well-defined chiral pocket around the metal center, thereby enhancing enantioselectivity. acs.org For example, in the nickel-catalyzed direct enantioselective alkynylation of alkynyl bromides with secondary phosphine (B1218219) oxides, the tert-butyl group on the phosphine oxide was found to be critical for achieving high stereoselectivity. acs.org

The steric effects of the tert-butyl group can also influence the regioselectivity of a reaction. In the cyclotrimerization of alkynes, for instance, the steric hindrance of the catalyst can direct the reaction towards the formation of a specific isomer. acs.org Furthermore, the steric bulk can prevent catalyst deactivation pathways, such as the formation of inactive dimeric species. The use of sterically hindered pyridine bases, like 2,6-di-tert-butyl-4-methylpyridine (B104953), has been shown to improve yields in various reactions by preventing unwanted side reactions with the catalyst or reagents. orgsyn.org

Design of Catalytically Active Supramolecular Assemblies

The ethynylpyridine moiety is a versatile building block for the construction of supramolecular assemblies through coordination chemistry and other non-covalent interactions. acs.orgacs.org These assemblies can exhibit interesting catalytic properties, where the pre-organization of catalytic units can lead to enhanced activity and selectivity.

Gold(I) alkynyl complexes, including those derived from ethynylpyridines, have been shown to form luminescent supramolecular assemblies in solution, driven by aurophilic interactions, π-π stacking, and hydrogen bonding. mdpi.comub.edu These assemblies can act as metallogelators, creating new materials with functional properties not present in the individual molecules. mdpi.com

The design of metal-organic frameworks (MOFs) and other coordination polymers using ethynylpyridine derivatives as linkers is another promising area. acs.orgacs.org By carefully selecting the metal nodes and the functional groups on the pyridine ligand, it is possible to create porous materials with well-defined catalytic sites within their cavities. The 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) binding motif, which can be synthesized from diethynylpyridine via 'click' chemistry, is a versatile terdentate ligand for constructing such supramolecular architectures. rsc.org These systems offer a modular approach to catalyst design, allowing for the fine-tuning of the catalytic properties by modifying the ligand structure. rsc.org

Materials Science and Polymer Chemistry Applications of 2 Tert Butyl 4 Ethynylpyridine

Development of Conjugated Polymers Incorporating Ethynylpyridine Units

The ethynyl (B1212043) group on the pyridine (B92270) ring is a key functional moiety for the synthesis of conjugated polymers. The polymerization of ethynylpyridines can proceed through several mechanisms, leading to substituted polyacetylenes with extended π-conjugation along the polymer backbone. dtic.mildtic.mil

One common method is the direct polymerization of ethynylpyridine monomers. For instance, 2-ethynylpyridine (B158538) can undergo spontaneous, catalyst-free polymerization upon quaternization of the pyridine nitrogen with alkyl halides or strong acids. dtic.milresearchgate.netresearchgate.net This process activates the acetylenic triple bond, making it susceptible to nucleophilic attack and subsequent chain propagation, resulting in highly charged ionic polyacetylenes. researchgate.net Research has shown that even with extensive substitution on the pyridine ring, long conjugation sequences in the resulting polyacetylenes can be maintained. researchgate.netresearchgate.net

The incorporation of a tert-butyl group, as in 2-(tert-butyl)-4-ethynylpyridine, is expected to significantly influence the properties of the resulting polymers. The bulky nature of the tert-butyl group can enhance the solubility of these otherwise rigid-rod polymers in common organic solvents, which is a crucial advantage for solution-based processing and fabrication of thin films. While specific studies on the homopolymerization of this compound are not extensively documented, research on related structures provides insight. For example, cooligomers have been prepared from building blocks like 4-(3-butenyloxy)-2-(tert-butyldimethylsilylethynyl)-6-ethynylpyridine, demonstrating the feasibility of polymerizing sterically hindered ethynylpyridines. clockss.org

Furthermore, the Sonogashira cross-coupling reaction is a powerful tool for creating well-defined polymers and oligomers. This reaction can couple ethynylpyridines with halogenated aromatic compounds. For instance, 2,6-bis(2-aniloethynyl)pyridine cores, which may include tert-butyl substituents, have been synthesized via a twofold Sonogashira coupling of 2,6-dibromopyridine (B144722) with functionalized 2-ethynylanilines. nih.gov This approach allows for the precise design of the polymer backbone and the introduction of various functional groups.

Table 1: Polymerization Methods for Ethynylpyridine Derivatives

| Polymerization Method | Monomer/Precursor Example | Resulting Polymer Type | Key Features & References |

|---|---|---|---|

| Spontaneous/Quaternization Polymerization | 2-Ethynylpyridine | Ionic Polyacetylene | Catalyst-free; produces charged conjugated polymers. dtic.milresearchgate.netresearchgate.net |

| Sonogashira Cross-Coupling | 2,6-Dibromopyridine + 4-functionalized-2-ethynylaniline | Poly(arylene ethynylene) | Allows for precise control over polymer structure. nih.gov |

| Alternating Cooligomerization | 2-(tert-butyldimethylsilylethynyl)-6-ethynylpyridine derivative | Ethynylpyridine Cooligomer | Creates ordered helical structures. clockss.org |

Application in Organic Electronics and Optoelectronics (e.g., Organic Photovoltaic Devices)

The unique electronic properties of polymers derived from ethynylpyridines make them promising candidates for applications in organic electronic and optoelectronic devices, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). The nitrogen atom in the pyridine ring acts as an electron-withdrawing unit, which can be used to tune the electronic energy levels (HOMO/LUMO) of the material.

Conjugated polymers based on 2-ethynylpyridine have been successfully employed as solid-state electrolytes in quasi-solid-state DSSCs. A device fabricated using poly[2-ethynyl-N-(dichlorophosphino)pyridinium chloride] achieved a PCE of 5.70%. researchgate.net Another derivative, poly(2-ethynyl-N-methylpyridinium iodide), yielded a PCE of 6.01% in a similar device architecture. researchgate.net

The incorporation of the this compound moiety into a conjugated polymer backbone could synergistically combine the charge-transporting properties of the polyacetylene chain with the beneficial interfacial effects of the tert-butylpyridine group. The tert-butyl group's electron-donating nature and its ability to improve solubility and film morphology are also critical for optimizing the performance of bulk-heterojunction OSCs. rsc.orgnih.gov Research on related scaffolds, such as 2,6-bis(2-aniloethynyl)pyridine derivatives with tert-butyl substituents, has shown that the electronic nature of the substituents can be used to tune the absorption and emission spectra of the materials. nih.gov

Table 2: Performance of Solar Cells Incorporating Pyridine Derivatives

| Device Type | Pyridine-based Component | Role of Component | Performance Metric (PCE) | Reference |

|---|---|---|---|---|

| Perovskite Solar Cell | 4-tert-Butylpyridine (TBP) | Additive in HTL | 10.62% | ossila.com |

| Dye-Sensitized Solar Cell | Poly[2-ethynyl-N-(dichlorophosphino)pyridinium chloride] | Solid-State Electrolyte | 5.70% | researchgate.net |

| Dye-Sensitized Solar Cell | Poly(2-ethynyl-N-methylpyridinium iodide) | Solid-State Electrolyte | 6.01% | researchgate.net |

Functional Materials for Optical Signal Processing and Storage

Materials with significant nonlinear optical (NLO) properties are essential for applications in optical signal processing, optical computing, and high-density data storage. Conjugated polymers and molecules with a "push-pull" electronic structure (an electron-donating group connected to an electron-accepting group through a π-conjugated bridge) are known to exhibit large NLO responses.

The this compound structure is an excellent candidate for developing NLO materials. The ethynyl-pyridine unit can act as part of the conjugated bridge and as an acceptor, which can be further functionalized. While specific NLO data for polymers of this compound are scarce, related systems show significant promise. For example, heterotrinuclear metal complexes linked by 4-ethynylpyridine (B1298661) spacers have been shown to possess good cubic (third-order) NLO responses. bldpharm.com Similarly, push-pull derivatives of 3,3'-bipyridine (B1266100) have been investigated for their NLO properties. acs.org The combination of the electron-donating tert-butyl group and the electron-accepting pyridine ring across the rigid ethynyl bridge in this compound creates an intramolecular charge-transfer character that is favorable for NLO activity.

Integration into Liquid Crystalline Materials

Liquid crystals (LCs) are materials that exhibit phases with properties intermediate between those of conventional liquids and solid crystals. Rod-like (calamitic) molecules are a common motif for forming LC phases. The rigid, linear geometry of the ethynylpyridine unit makes it an excellent component for designing liquid crystalline materials.

The synthesis of liquid crystals based on 2,5-disubstituted pyridines has been demonstrated, where the core structure is constructed using palladium-catalyzed coupling reactions between halopyridines and ethynyl compounds. oup.com These materials can form various smectic and cholesteric phases. The introduction of a bulky lateral group, such as a tert-butyl group, can significantly influence the thermal stability and the type of mesophase formed. oup.com Generally, bulky groups can disrupt molecular packing, potentially lowering melting points and altering the clearing temperatures of the LC phases.

Ionic liquid crystals based on N-phenylpyridinium derivatives have also been synthesized, where the properties are tuned by the nature of the counter-anion and the length of alkyl chains attached to the molecule. The inherent properties of ethynylpyridine scaffolds, including their rigidity and tunable electronic character, have been explicitly exploited in the design of liquid crystals. nih.gov Therefore, this compound serves as a promising building block for new calamitic or ionic liquid crystals, where the tert-butyl group can be used to fine-tune solubility and mesophase behavior.

Scaffolds for Novel Functional Materials

In materials chemistry, a scaffold is a molecular framework upon which more complex structures can be built. The this compound molecule is an ideal scaffold due to its rigid structure and two distinct, reactive sites: the ethynyl group and the pyridine nitrogen. nih.govbldpharm.com

The ethynyl group can participate in a wide range of coupling reactions (e.g., Sonogashira, "click" chemistry), allowing it to be incorporated into polymers, dendrimers, or larger discrete molecules. nih.govrsc.org The pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for coordinating with metal ions, enabling the self-assembly of supramolecular structures such as coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.net

The 2,6-bis(arylethynyl)pyridine scaffold, a related structure, has been used to create complex architectures with applications in light-emitting materials and molecular magnets. nih.gov The tert-butyl group on the this compound scaffold serves a critical role by providing steric hindrance that can direct the self-assembly process, prevent unwanted aggregation, and enhance the solubility of the final material. This combination of reactivity, rigidity, and tailored steric/electronic properties makes this compound a versatile platform for the bottom-up construction of a new generation of functional materials.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Tert Butyl 4 Ethynylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton, Carbon-13, and other nuclei)

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(tert-Butyl)-4-ethynylpyridine in solution. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring, the acetylenic proton, and the protons of the tert-butyl group. The pyridine protons typically appear in the downfield region (δ 7.0-8.7 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The acetylenic proton (≡C-H) usually presents as a sharp singlet in the range of δ 3.0-3.5 ppm. The nine equivalent protons of the tert-butyl group will produce a characteristic sharp singlet in the upfield region, typically around δ 1.3-1.5 ppm, due to the shielding effect of the sp³-hybridized carbon.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. The pyridine ring carbons resonate in the aromatic region (δ 120-155 ppm), with the carbon bearing the bulky tert-butyl group appearing further downfield. The two sp-hybridized carbons of the ethynyl (B1212043) group are expected to have characteristic shifts between δ 80 and 95 ppm. The quaternary carbon and the three methyl carbons of the tert-butyl group would appear in the aliphatic region of the spectrum.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| Pyridine-H3/H5 | ~7.3-7.5 | ~122-125 |

| Pyridine-H6 | ~8.5-8.7 | ~149-151 |

| Pyridine-C2 (tert-Butyl) | - | ~165-168 |

| Pyridine-C4 (Ethynyl) | - | ~130-133 |

| Ethynyl C≡C-H | - | ~80-85 |

| Ethynyl C≡C -H | - | ~90-95 |

| Ethynyl C≡C-H | ~3.2 | - |

| tert-Butyl C (CH₃)₃ | - | ~35-38 |

| tert-Butyl C(C H₃)₃ | ~1.4 | ~29-31 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. wiley-vch.de These two methods are often complementary. wiley-vch.de

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorption bands. A sharp, moderately intense band around 3300 cm⁻¹ is characteristic of the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch would appear as a weaker absorption in the range of 2100-2150 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) are expected between 1400 and 1600 cm⁻¹. The C-H stretching and bending vibrations of the tert-butyl group would be observed around 2960 cm⁻¹ and 1370 cm⁻¹, respectively. researchgate.netnih.gov

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Acetylenic ≡C-H Stretch | IR | ~3300 | Sharp, Medium |

| tert-Butyl C-H Stretch | IR/Raman | ~2960 | Strong |

| Alkyne C≡C Stretch | IR/Raman | ~2110 | Weak (IR), Strong (Raman) |

| Pyridine Ring C=C, C=N Stretches | IR/Raman | 1400-1600 | Medium-Strong |

| tert-Butyl C-H Bend (Umbrella) | IR/Raman | ~1370 | Strong |

Electronic Spectroscopy: UV-Visible Absorption and Photoluminescence Studies

Electronic spectroscopy provides insights into the electronic transitions within the molecule and its potential for light emission.

UV-Visible Absorption: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the conjugated system of the pyridine ring and the ethynyl group. Typically, ethynylpyridines exhibit strong absorption bands in the ultraviolet region, often below 300 nm. semanticscholar.org The substitution pattern influences the exact position and intensity of these absorption maxima.

Photoluminescence: Many pyridyl-alkyne derivatives exhibit fluorescence upon excitation with UV light. clockss.orgresearchgate.net The emission properties are sensitive to the molecular environment and solvent polarity. Photoluminescence studies can reveal information about the nature of the excited states and relaxation pathways. For this compound, one might expect emission in the UV or blue region of the spectrum, originating from the lowest singlet excited state of the π-conjugated system. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), this compound (C₁₁H₁₃N) would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 160.1.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. acs.orgnih.gov This is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers. The precise mass measurement can confirm the presence of the correct number of carbon, hydrogen, and nitrogen atoms.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃N |

| Nominal Mass | 159 amu |

| Monoisotopic Mass | 159.1048 u |

| Calculated m/z for [M+H]⁺ | 160.1121 |

Advanced Characterization Techniques (e.g., Electrospray Ionization Mass Spectrometry)

Electrospray Ionization (ESI) is a particularly effective soft ionization technique for analyzing pyridine-containing compounds in mass spectrometry. mdpi.comdiva-portal.org The basic nitrogen atom of the pyridine ring is readily protonated in the ESI source, leading to the efficient formation of the quasi-molecular ion [M+H]⁺. rsc.org This makes ESI-MS and ESI-HRMS highly sensitive methods for detecting and identifying this compound, even in complex mixtures or when incorporated into larger supramolecular assemblies or metal complexes. rsc.orgacs.org

Theoretical and Computational Chemistry Studies on 2 Tert Butyl 4 Ethynylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to determine the optimized geometry and electronic properties of molecules containing the ethynylpyridine moiety. For instance, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been used to predict the stability of different conformers of related ethynylpyridine oligomers. clockss.org This level of theory is also commonly used for geometry optimization of similar organic molecules, providing a reliable representation of their three-dimensional structures. nih.gov The optimization process seeks the lowest energy conformation of the molecule, which corresponds to its most stable structure. These calculations are crucial for understanding how the molecule will behave in various chemical environments and for interpreting experimental data.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. aimspress.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. aimspress.comnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. aimspress.comnih.gov |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This allows for the identification of transition states and the calculation of activation barriers, providing a detailed understanding of the reaction pathway. For instance, DFT calculations have been used to study the alkyl and amide transfer processes in Group 2 complexes, revealing facile reaction pathways and the stability of intermediates. rsc.org While specific studies on the reaction mechanisms of 2-(tert-Butyl)-4-ethynylpyridine were not found, the methodologies are broadly applicable. For example, computational studies on related systems have investigated the hydrophosphination of alkynes, demonstrating high conversions and stereochemical control. rsc.org Such computational approaches could be applied to understand the reactivity of the ethynyl (B1212043) group in this compound in various chemical transformations.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. computabio.combohrium.com These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. computabio.commdpi.com The accuracy of these predictions depends on the chosen computational method, basis set, and the inclusion of environmental effects like solvents. researchgate.net

For NMR chemical shift predictions, various computational approaches exist, from empirical methods based on databases of known structures to quantum-chemical calculations. bohrium.com Machine learning techniques are also emerging as powerful tools for accurate NMR shift prediction. mdpi.com While a specific calculated NMR spectrum for this compound is not provided in the search results, the general procedure involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

| Spectroscopic Property | Computational Method | Application |

| NMR Chemical Shifts | DFT, Ab initio, Machine Learning computabio.combohrium.commdpi.com | Structure elucidation and confirmation. mdpi.com |

| Vibrational Frequencies | DFT, Hartree-Fock nih.gov | Assignment of experimental IR and Raman spectra. |

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the solid-state packing of molecules and their behavior in condensed phases. researchgate.net Computational techniques such as Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Full Interaction Maps (FIMs) are used to visualize and quantify these non-covalent interactions. researchgate.netresearchgate.net These interactions include hydrogen bonds, van der Waals forces, and π-π stacking.

Methodologies for in Vitro Biological Target Identification of 2 Tert Butyl 4 Ethynylpyridine

Phenotypic Screening Strategies for Compound Activity in Cellular Models

Phenotypic screening is a powerful approach to identify the biological effects of a compound without prior knowledge of its specific target. researchgate.net This strategy involves treating cells or multicellular organisms with the compound and observing changes in their phenotype, which can range from cell viability to more complex morphological or functional alterations. researchgate.netbiorxiv.org

For 2-(tert-butyl)-4-ethynylpyridine, a phenotypic screen would typically involve:

Cell-Based Assays: A diverse panel of human cancer cell lines or other disease-relevant cell models would be treated with the compound. High-content imaging and analysis can be used to quantify various cellular parameters, such as cell proliferation, apoptosis, cell cycle progression, and morphological changes.

Model Organisms: Simple model organisms like Caenorhabditis elegans or zebrafish larvae could be used to assess the compound's effects in a whole-organism context, providing insights into potential developmental or physiological consequences. acs.org

Complex in Vitro Models: Advanced models such as 3D spheroids or organoids, which more closely mimic the in vivo environment, can be used to evaluate the compound's activity in a more physiologically relevant setting. biorxiv.org

The data generated from these screens can reveal the compound's potential therapeutic area and provide initial clues about its mechanism of action, guiding subsequent target identification efforts.

Table 1: Comparison of Phenotypic Screening Approaches

| Screening Approach | Description | Advantages | Disadvantages |

| Target-Based Screening | Tests compounds against a pre-selected, purified target protein to measure binding affinity. researchgate.net | Mechanistically defined, high-throughput. researchgate.net | May miss compounds with novel mechanisms or those requiring a cellular context. researchgate.net |

| Phenotypic Screening | Tests compounds on whole cells or organisms to identify desired changes in phenotype without a preconceived target. researchgate.net | Unbiased discovery of novel mechanisms and first-in-class drugs. researchgate.net | Target identification can be challenging and time-consuming. nih.gov |

Proteomics-Based Approaches for Target Identification (e.g., Chemical Proteomics, Quantitative LC-MS/MS)

Once a phenotypic effect is observed, proteomics-based methods can be employed to directly identify the protein targets of this compound. These techniques leverage the compound's structure to isolate and identify its binding partners from a complex cellular lysate. mdpi.com

Key proteomics strategies include:

Affinity-Based Methods: The ethynyl (B1212043) group on this compound makes it amenable to "click chemistry." A reporter tag, such as biotin, can be attached to the compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.com This tagged compound can then be used as a probe to pull down its binding partners from cell lysates. The captured proteins are subsequently identified by mass spectrometry (MS). mdpi.com

Activity-Based Protein Profiling (ABPP): This method uses reactive probes to covalently label the active sites of specific enzyme families. mdpi.com If this compound is suspected to target a particular enzyme class, a tailored ABPP probe could be designed.

Cellular Thermal Shift Assay (CETSA): This technique relies on the principle that a protein's thermal stability changes upon ligand binding. thno.orgnih.govpelagobio.com Cells are treated with the compound, heated to various temperatures, and the amount of soluble protein is quantified. thno.orgresearchgate.net Proteins that are stabilized or destabilized by the compound are identified as potential targets. thno.orgresearchgate.net CETSA can be performed in living cells and even in tissues, providing a physiologically relevant measure of target engagement. pelagobio.comnih.gov

Quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary analytical technique used to identify and quantify the proteins isolated in the aforementioned proteomics workflows. nih.gov Label-free quantification or methods using isotopic labels like iTRAQ or TMT can be used to compare protein abundance between treated and untreated samples. mdpi.com

Table 2: Overview of Proteomics-Based Target Identification Methods

| Method | Principle | Key Features |

| Affinity Chromatography | Uses an immobilized ligand (the compound of interest) to capture its binding partners from a cell lysate. nih.gov | Direct identification of binding proteins. Requires chemical modification of the compound. |

| Activity-Based Protein Profiling (ABPP) | Employs reactive chemical probes to covalently label the active sites of enzyme families. mdpi.comdanaher.com | Provides information on enzyme activity and target engagement. mdpi.com Applicable to specific enzyme classes. |

| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding in cells or tissues. nih.govpelagobio.com | Does not require compound modification; measures target engagement in a physiological context. pelagobio.com |

| Drug Affinity Responsive Target Stability (DARTS) | Assesses the stabilization of a target protein against proteolysis upon ligand binding. mdpi.com | Does not require compound modification. |

Functional Genomics and Gene Expression Profiling in In Vitro Cellular Systems

Functional genomics approaches can provide indirect but powerful evidence for a compound's target and mechanism of action. These methods assess how the compound affects global gene or protein expression patterns.

Gene Expression Profiling: Microarray analysis or RNA-sequencing (RNA-seq) can be used to measure changes in the transcriptome of cells treated with this compound. nih.gov The resulting gene expression signature can be compared to databases of signatures from compounds with known mechanisms of action or from genetic perturbations (e.g., gene knockouts or knockdowns) to infer the compound's target pathway. nih.gov

RNA Interference (RNAi) and CRISPR/Cas9 Screening: Genome-wide RNAi or CRISPR/Cas9 screens can identify genes that, when silenced or knocked out, either sensitize or confer resistance to the cytotoxic effects of this compound. nih.govnuvisan.com Genes whose loss-of-function phenocopies or reverses the compound's effect are strong candidates for being in the target pathway. nih.govnuvisan.com

Single-Cell Sequencing: This high-resolution technique can dissect the heterogeneity of cellular responses to the compound and provide more detailed insights into the affected cell types and pathways. nuvisan.com

In Vitro Assay Development for Target Engagement and Pathway Modulation

Once potential targets are identified, specific in vitro assays must be developed to validate these interactions and quantify the compound's effect on the target's function and downstream signaling pathways. bioduro.comselvita.com

The development process typically involves:

Target Validation: Confirming the direct binding of this compound to the purified candidate protein using biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or microscale thermophoresis (MST).

Enzymatic Assays: If the target is an enzyme, assays are developed to measure the compound's inhibitory or activating effects on its catalytic activity. For example, if the target were a kinase, a kinase activity assay would be employed. korea.ac.kr

Cell-Based Functional Assays: These assays measure the downstream consequences of target engagement within a cellular context. selvita.com This could involve reporter gene assays to monitor the activity of a specific transcription factor, or measuring the phosphorylation of a downstream substrate. selvita.com

Pathway Analysis: Investigating the effect of the compound on the broader signaling pathway in which the target is involved. This can be done by measuring changes in the levels or post-translational modifications of other proteins in the pathway using techniques like Western blotting or ELISA.

Integration of Computational Approaches in In Vitro Target Prediction

Computational methods can be integrated throughout the target identification process to guide experimental work and refine hypotheses. nih.gov

Target Prediction Based on Chemical Structure: The structure of this compound can be used to search databases of known compounds and their targets. nih.gov Methods like chemical similarity searching and pharmacophore modeling can identify known proteins that are likely to bind to the compound. danaher.comnih.gov

Molecular Docking: Once a potential protein target is identified, molecular docking simulations can predict the binding mode and affinity of this compound to the protein's binding site. This can help in understanding the structure-activity relationship and in designing more potent analogs.

Network Biology: By analyzing the gene expression or proteomic data in the context of known biological networks, computational tools can help to identify the key pathways and cellular processes perturbed by the compound. nih.gov This can provide a more holistic view of the compound's mechanism of action.

By combining these diverse in vitro methodologies, a comprehensive understanding of the biological targets and mechanism of action of this compound can be achieved, paving the way for its further development as a chemical probe or therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.